4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate
Description
The compound 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS: 877642-71-2) is a structurally complex molecule with a molecular formula of C₂₂H₁₇N₃O₇S₃ and a molecular weight of 531.6 g/mol . Its core structure consists of three key moieties:
4-Oxo-4H-pyran ring: A six-membered oxygen-containing ring with a ketone group, contributing to the molecule’s polarity and reactivity.
3,4-Diethoxybenzoate ester: The ester linkage to the pyran ring features ethoxy substituents at the 3- and 4-positions of the benzene ring, enhancing lipophilicity and influencing solubility .
The Smiles string (COc1ccc(C(=O)Oc2coc(CSc3nnc(NC(=O)c4cccs4)s3)cc2=O)cc1OC) highlights the connectivity of these groups .
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-diethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O7S3/c1-3-31-17-8-7-14(10-18(17)32-4-2)22(30)34-19-12-33-15(11-16(19)28)13-36-24-27-26-23(37-24)25-21(29)20-6-5-9-35-20/h5-12H,3-4,13H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONQHJYYEDDGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Analogs
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent on Benzoate |
|---|---|---|---|---|
| 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate | 877642-71-2 | C₂₂H₁₇N₃O₇S₃ | 531.6 | 3,4-diethoxy |
| 4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 4-nitrobenzoate | 877643-33-9 | C₂₀H₁₂N₄O₇S₃ | 516.5 | 4-nitro |
Key Observations :
- Substituent Effects: The 3,4-diethoxybenzoate group in the main compound introduces electron-donating ethoxy groups, which increase steric bulk and lipophilicity compared to the 4-nitrobenzoate analog. This may enhance membrane permeability but reduce aqueous solubility .
- Molecular Weight Differences : The diethoxy analog has a higher molecular weight (531.6 vs. 516.5), primarily due to the ethoxy groups replacing a nitro group and hydrogen atoms .
Q & A
Q. Q1: What are the key synthetic strategies for constructing the thiadiazole-pyran-benzoate scaffold in this compound?
A: The synthesis involves multi-step reactions, including:
- Thiadiazole formation : Cyclization of thiosemicarbazides with chloroacetic acid derivatives under reflux (e.g., using DMF and acetic acid mixtures) .
- Sulfanyl-methyl linkage : Nucleophilic substitution between thiol-containing intermediates (e.g., 5-substituted thiadiazoles) and halogenated pyran precursors .
- Esterification : Coupling of the pyran core with 3,4-diethoxybenzoic acid using carbodiimide-based coupling agents .
Key validation : NMR and mass spectrometry confirm intermediate structures .
Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?
A: Use a combination of:
- Spectroscopic methods : and NMR to confirm substituent positions and ester linkages .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS for protonated ions) .
- Elemental analysis : To confirm purity and stoichiometry of heteroatoms (S, N, O) .
Advanced Research Questions
Q. Q3: What methodologies resolve contradictions in reported biological activity data for structurally similar thiadiazole derivatives?
A: Discrepancies often arise from:
- Solubility variability : Use standardized solvents (e.g., DMSO with Tween-80 for hydrophobic compounds) and validate via HPLC .
- Assay conditions : Compare results across multiple cell lines (e.g., NCI-60 panel for antitumor activity) and normalize to positive controls like doxorubicin .
- Structural analogs : Test derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate activity-contributing moieties .
Q. Q4: How can computational chemistry optimize the compound’s interaction with biological targets?
A:
- Molecular docking : Screen against enzyme active sites (e.g., cyclooxygenase-2 or thymidylate synthase) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data to predict optimal functional groups .
- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
Q. Q5: What strategies mitigate challenges in derivatizing the thiophene-amido-thiadiazole moiety?
A:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive amines during sulfanyl-methyl modifications .
- Regioselective reactions : Employ Pd-catalyzed cross-coupling for selective substitution on the thiophene ring .
- Oxidative functionalization : Convert thiols to sulfonyl chlorides using chlorine gas or SOCl for further amidation .
Q. Q6: How do reaction conditions influence the stability of the 4-oxo-pyran core during synthesis?
A:
- pH control : Maintain mildly acidic conditions (pH 4–6) to prevent keto-enol tautomerization .
- Temperature optimization : Avoid prolonged heating above 80°C, which may degrade the pyran ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates better than protic solvents .
Methodological Guidance
Q. Q7: What analytical techniques are critical for assessing the compound’s purity and stability in long-term storage?
A:
Q. Q8: How can researchers design SAR studies to evaluate the 3,4-diethoxybenzoate moiety’s role?
A:
- Synthetic modifications : Replace ethoxy groups with methoxy, hydroxy, or halogens .
- Biological testing : Compare IC values in enzyme inhibition assays (e.g., COX-2) .
- Computational analysis : Calculate electrostatic potential maps to assess steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
